
(+)-Cinchonaminone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Cinchonaminone is an organic compound derived from the cinchona tree, which is known for its medicinal properties. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. It is primarily used in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cinchonaminone typically involves the extraction of alkaloids from the bark of the cinchona tree, followed by a series of chemical reactions to isolate and purify the desired compound. One common method involves the use of acid-base extraction techniques to separate the alkaloids, followed by crystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous extraction and crystallization processes. These methods ensure a consistent and high-yield production of the compound, which is essential for its use in pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Cinchonaminone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various amines.
Applications De Recherche Scientifique
(+)-Cinchonaminone has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-malarial and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (+)-Cinchonaminone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to a variety of biological effects. For example, its anti-malarial activity is believed to be due to its ability to interfere with the parasite’s metabolic processes.
Comparaison Avec Des Composés Similaires
(+)-Cinchonaminone is unique in its chiral structure and specific biological activities. Similar compounds include:
Quinine: Another alkaloid derived from the cinchona tree, known for its anti-malarial properties.
Cinchonidine: A stereoisomer of quinine, also used in the treatment of malaria.
Cinchonine: Another alkaloid with similar chemical properties but different biological activities.
In comparison, this compound is often preferred for specific applications due to its unique chiral properties and the ability to produce specific biological effects.
Propriétés
Formule moléculaire |
C19H24N2O2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[(3R,4S)-3-ethenylpiperidin-4-yl]-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone |
InChI |
InChI=1S/C19H24N2O2/c1-2-13-12-20-9-7-14(13)11-18(23)19-16(8-10-22)15-5-3-4-6-17(15)21-19/h2-6,13-14,20-22H,1,7-12H2/t13-,14-/m0/s1 |
Clé InChI |
DPFKPQCJYMDGGR-KBPBESRZSA-N |
SMILES isomérique |
C=C[C@H]1CNCC[C@H]1CC(=O)C2=C(C3=CC=CC=C3N2)CCO |
SMILES canonique |
C=CC1CNCCC1CC(=O)C2=C(C3=CC=CC=C3N2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


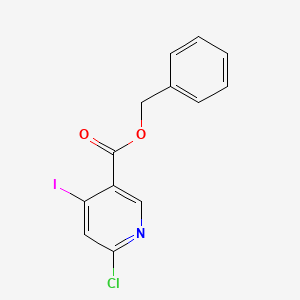
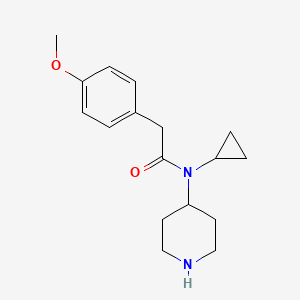
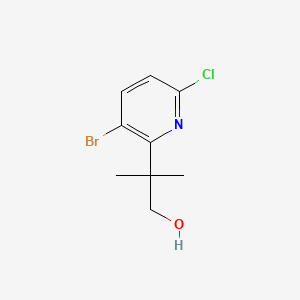
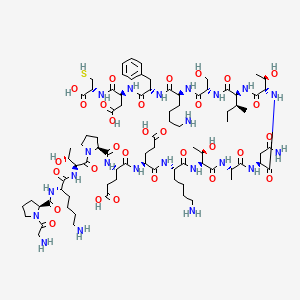
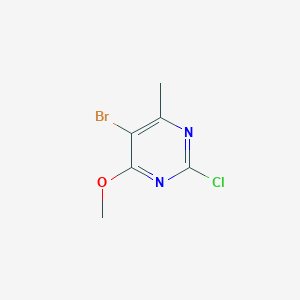
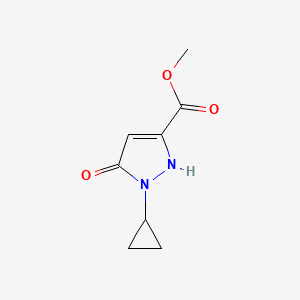
![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)
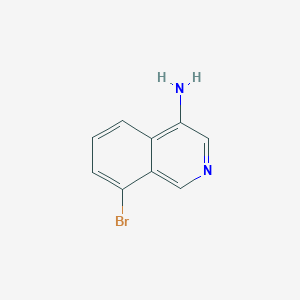
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
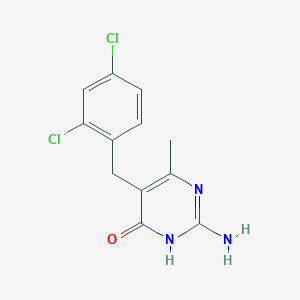
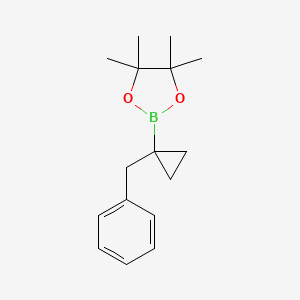
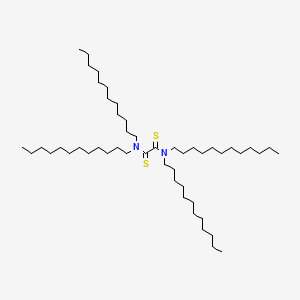
![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)
![Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate](/img/structure/B13928455.png)
